molecular formula C9H8Cl3NO2 B14352856 4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one CAS No. 93512-57-3

4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one

Cat. No.: B14352856
CAS No.: 93512-57-3
M. Wt: 268.5 g/mol
InChI Key: SGYIGDCHGPIGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one is an organic compound characterized by the presence of a pyridine ring and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with trichloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.

Major Products Formed

    Oxidation: Formation of 4,4,4-Trichloro-3-oxo-1-(pyridin-3-yl)butan-1-one.

    Reduction: Formation of 4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butane.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one: Similar structure but with a phenyl group instead of a pyridine ring.

    4,4,4-Trichloro-3-hydroxy-1-(pyridin-2-yl)butan-1-one: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different biological and chemical properties compared to its analogs.

Properties

93512-57-3

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

4,4,4-trichloro-3-hydroxy-1-pyridin-3-ylbutan-1-one

InChI

InChI=1S/C9H8Cl3NO2/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6/h1-3,5,8,15H,4H2

InChI Key

SGYIGDCHGPIGIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC(C(Cl)(Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.